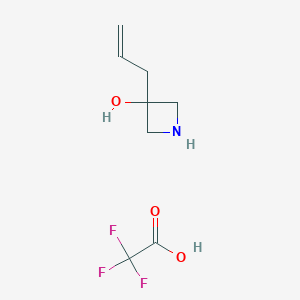
3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid” is a chemical compound with the CAS Number: 1630906-83-0 . It has a molecular weight of 211.18 . It is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-allylazetidine 2,2,2-trifluoroacetate . The InChI code for this compound is 1S/C6H11N.C2HF3O2/c1-2-3-6-4-7-5-6;3-2 (4,5)1 (6)7/h2,6-7H,1,3-5H2; (H,6,7) .Physical and Chemical Properties Analysis
The compound “this compound” is a liquid at room temperature . It has a molecular weight of 211.18 .Wissenschaftliche Forschungsanwendungen
Trifluoroacetic Acid in Research
Trifluoroacetic acid (TFA) is a carboxylic acid used industrially and in laboratories, often as a reagent or solvent in organic synthesis. Its significance in research can be attributed to its strong acidity and ability to act as a solvent for highly hydrophobic organic compounds. While the direct applications of "3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid" in scientific research are not detailed in the available literature, we can infer potential areas of interest by examining the roles and studies involving trifluoroacetic acid.
Chemical Synthesis and Solvent Use : Trifluoroacetic acid is widely used in peptide synthesis and other organic synthesis processes due to its strong acid properties and volatility, making it easier to remove from the final product (Christie Sun, B. Corbett, 2017). Its role as a solvent or catalyst in creating complex organic molecules could be an area where "3-(Prop-2-en-1-yl)azetidin-3-ol" derivatives find application.
Pharmacological and Medical Research : The exploration of trifluoroacetic acid derivatives in medicine, such as their potential therapeutic effects or roles in drug development, could be significant. For example, studies on 3,5,3'-triiodothyroacetic acid therapy for thyroid hormone resistance illustrate the medical relevance of specific trifluoroacetic acid derivatives (J. M. Kunitake et al., 1989).
Environmental Impact Studies : The environmental persistence and potential effects of fluorinated compounds, including those related to trifluoroacetic acid, are areas of active research. Studies on the presence and impact of perfluoroalkyl substances in the environment and human health could inform the environmental stewardship of chemicals related to "this compound" (H. Fromme et al., 2017).
Toxicology and Safety Assessments : Understanding the toxicity and safety profiles of chemicals is crucial for their application in any field. Studies like those examining the toxicity of trifluoroacetic acid and its derivatives could provide valuable insights into the safe handling and potential risks associated with chemicals like "this compound" (Christie Sun, B. Corbett, 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid is tubulin . Tubulin is a globular protein and the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound interacts with tubulin at the colchicine-binding site . This interaction inhibits the polymerization of tubulin, disrupting the formation of microtubules . As a result, the normal function of the cell’s cytoskeleton is compromised, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The disruption of microtubule formation affects several biochemical pathways. Most notably, it interferes with the process of mitosis, preventing cell division and leading to cell cycle arrest in the G2/M phase . This can trigger programmed cell death, or apoptosis, as the cell is unable to complete its normal life cycle .
Pharmacokinetics
The compound’s physical form as a liquid suggests it could be administered in a variety of ways, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is significant antiproliferative activity in certain cancer cells . Specifically, it has been shown to be potent in MCF-7 breast cancer cells and the triple-negative breast cancer (TBNC) cell line MDA-MB-231 . The compound’s ability to inhibit tubulin polymerization and induce cell cycle arrest leads to apoptosis, reducing the number of cancer cells .
Eigenschaften
IUPAC Name |
3-prop-2-enylazetidin-3-ol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c1-2-3-6(8)4-7-5-6;3-2(4,5)1(6)7/h2,7-8H,1,3-5H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKNASPSWSDRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CNC1)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
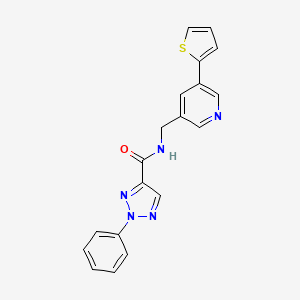
![(2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2981943.png)
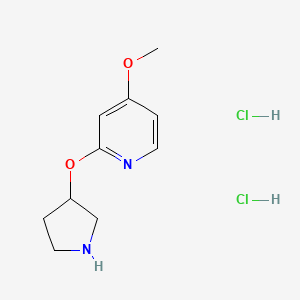
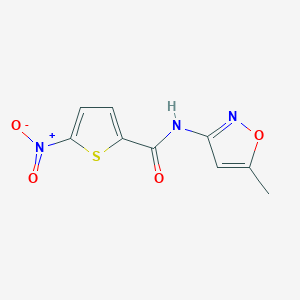

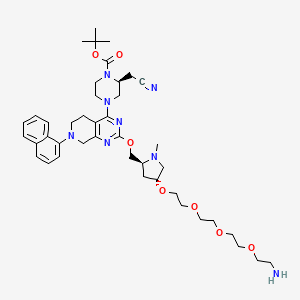
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2981949.png)

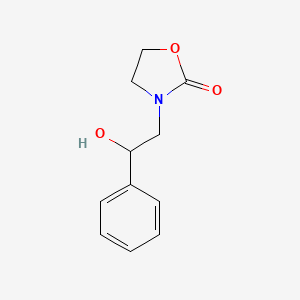


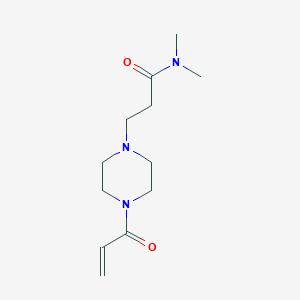
![(E)-N-[1-(2-methoxyethyl)piperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2981959.png)

